
ML67-33
Übersicht
Beschreibung
ML67-33 is a selective activator of two-pore domain potassium (K2P) channels, specifically targeting the TREK subfamily (TREK-1/K2P2.1 and TREK-2/K2P10.1). Identified through high-throughput yeast-based screening , this compound exhibits a unique mechanism of action by reversibly increasing potassium currents through the extracellular selectivity filter-based C-type gate . This activation reduces neuronal excitability in trigeminal ganglion (TG) neurons, a key pathway in migraine pathophysiology.
In preclinical studies, this compound demonstrated efficacy in reversing nitric oxide (NO) donor-induced migraine-like phenotypes in rodents, comparable to CGRP receptor antagonists like BIBN4096 and olcegepant . Its EC50 values for TREK-1 and TREK-2 activation are 9.7 μM (HEK293 cells) and 30.2 μM, respectively, with minimal effects on other K2P channels (e.g., TRAAK/K2P4.1) .
Vorbereitungsmethoden
Inferred Synthetic Strategies
Core Heterocycle Assembly
The bicyclic framework of ML67-33 suggests a multi-step synthesis involving:
-
Dichlorophenyl Intermediate Preparation : Electrophilic chlorination of a biphenyl precursor could introduce the two chlorine atoms at positions 3 and 5 of the aromatic rings . This aligns with methods used in combretastatin analogs, where halogenation precedes cyclization .
-
Triazole Ring Formation : The 1,2,3-triazole moiety likely arises from a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction . For example, reacting a propargylamine derivative with an organic azide would yield the triazole core .
Coupling and Functionalization
The ethylenediamine linker connecting the triazole and dichlorophenyl groups may involve:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines could forge the C-N bonds . This method is prevalent in constructing hindered aromatic amines, as seen in combretastatin derivatives .
-
Reductive Amination : Alternatively, condensation of a ketone with an amine followed by reduction might assemble the linker .
Challenges in Protocol Reconstruction
Lack of Explicit Synthetic Details
No peer-reviewed publications within the provided search results detail this compound's synthesis. The primary source cited by Tocris Bioscience—Bagriantsev et al. (2013)—focuses on high-throughput screening of K2P channel modulators rather than synthetic chemistry . This absence of procedural data complicates reverse-engineering efforts.
Analytical Validation Gaps
While nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data are standard for compound validation , such datasets are absent for this compound in the available sources. For instance, chromenopyridine derivatives in Search Result 3 include full -NMR and -NMR spectra , but analogous details for this compound remain undisclosed.
Comparative Analysis with Structural Analogs
Chromenopyridine Derivatives
The synthesis of chromenopyridines (Search Result 3) shares mechanistic parallels with this compound’s putative pathway . Key steps include:
-
Cyclocondensation : Formation of the pyridine ring via acid-catalyzed reactions between aminophenols and ketones .
-
Functional Group Interconversion : Methoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions .
These methods could adapt to this compound’s dichlorophenyl-triazole system by substituting methoxy groups with chlorine atoms.
Combretastatin-Inspired Approaches
Search Result 4 outlines Wittig olefination and phosphorylation strategies for combretastatin A-4 . Although this compound lacks a stilbene backbone, its synthesis might similarly employ:
-
Protecting Group Chemistry : Temporary silyl ethers (e.g., TBDMS) to mask reactive hydroxyl groups during heterocycle assembly .
-
Catalytic Coupling : Palladium-mediated cross-couplings to link aromatic subunits .
Industrial and Regulatory Considerations
Scalability Constraints
Hypothetical routes involving transition-metal catalysts (e.g., palladium) may face scalability issues due to cost and purification challenges. Search Result 3’s chromenopyridine synthesis achieves yields of 24–32% , suggesting this compound’s preparation could similarly suffer from low efficiency.
Regulatory Compliance
Both Tocris Bioscience and Ace Therapeutics classify this compound as a research-grade compound, excluding human or diagnostic use . This designation implies adherence to Good Laboratory Practice (GLP) standards during synthesis, though specific protocols remain proprietary.
Analyse Chemischer Reaktionen
ML67-33 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung entsprechender Acridinderivate führen .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Werkzeug verwendet, um die Aktivierung von Kaliumkanälen und deren Auswirkungen auf zelluläre Prozesse zu untersuchen . In der Biologie wird this compound eingesetzt, um die Rolle von Kaliumkanälen bei Schmerzempfindung und Migräne zu untersuchen . In der Medizin hat es potenzielle therapeutische Anwendungen bei Erkrankungen, die mit Kaliumkanaldysfunktion zusammenhängen, wie z. B. neuropathische Schmerzen und Migräne . Zusätzlich wird this compound in Verbindungsbibliotheken für das Hochdurchsatzscreening von Kaliumkanalmodulatoren verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung des Kern-Gating-Apparats von Kaliumkanälen . Es erhöht die Kanalströme durch Bindung an das extrazelluläre, selektivitätsfilterbasierte C-Typ-Tor, welches eine wichtige regulatorische Stelle für die Kanalaktivität ist . Diese Aktivierung führt zu einem Anstieg des Kaliumionenflusses durch die Kanäle, was die zelluläre Erregbarkeit modulieren und die Schmerzempfindung reduzieren kann . In einem Maus-Migränemodell konnte gezeigt werden, dass this compound die Schmerzsymptome durch Aktivierung von TREK-1- und TREK-2-Strömen in trigeminalen Ganglien-Sensorneuronen verbessert .
Wissenschaftliche Forschungsanwendungen
Pain Management
ML67-33 has shown promise in preclinical models for managing pain, particularly related to migraine. In studies involving chronic migraine models induced by nitric oxide donors, this compound was able to potentiate TREK channels in trigeminal sensory neurons, which are implicated in migraine pathophysiology. This activation led to a reduction in allodynia, suggesting that this compound could serve as a potential therapeutic agent for migraine relief .
Cancer Treatment
The compound's ability to modulate ion channels may also have implications in cancer therapy. While direct anticancer activity has not been extensively documented for this compound itself, its role as a K2P channel activator suggests potential applications in enhancing the efficacy of existing cancer treatments by modulating tumor microenvironments or influencing cancer cell metabolism .
Neuroprotection
Given the involvement of K2P channels in neuroprotection and neuronal signaling, this compound may have applications in neurodegenerative diseases where potassium channel dysfunction is observed. The compound's rapid action and reversibility make it an attractive candidate for further exploration in neuroprotective strategies .
Table 1: Summary of Experimental Findings on this compound
Wirkmechanismus
ML67-33 exerts its effects by activating the core gating apparatus of potassium channels . It increases channel currents by binding to the extracellular selectivity filter-based C-type gate, which is a key regulatory site for channel activity . This activation leads to an increase in potassium ion flow through the channels, which can modulate cellular excitability and reduce pain sensation . In a mouse migraine model, this compound has been shown to improve pain symptoms by activating TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profile and Selectivity
Key Findings:
- Selectivity : this compound outperforms riluzole in TREK subfamily specificity, avoiding off-target effects on TRESK or voltage-gated channels .
- Efficacy : In chronic migraine models, this compound restored mechanical thresholds by 5.7 g (vs. 6.7 g for BIBN4096), demonstrating parity with CGRP antagonists .
- Mechanism : Unlike C3001a, which binds a cryptic TREK-1 site, this compound directly modulates the C-type gate, enabling rapid and reversible channel activation .
Structural and Functional Differences
- This compound vs. C3001a : Both activate TREK channels, but this compound’s dihydroacridine structure allows broader subfamily activation (TREK-1, TREK-2, TRAAK) compared to C3001a’s peripheral nervous system focus .
- This compound vs. Riluzole: Riluzole’s activation of TREK channels is lipid-dependent and non-selective, whereas this compound’s action is voltage-independent and selective .
Clinical Relevance
- Migraine Treatment: this compound reversed facial allodynia in rats with NO donor-induced migraine, mirroring BIBN4096’s efficacy but via distinct pathways (neuronal excitability vs. CGRP blockade) .
- Safety Profile : this compound’s selectivity minimizes arrhythmia risks associated with hERG activators like NS3623 or A-935142 .
Biologische Aktivität
ML67-33 is a dihydroacridine analogue identified as a selective and potent activator of two-pore domain potassium (K2P) channels, particularly TREK-1 (K2P2.1). This compound has garnered attention due to its unique mechanism of action and potential therapeutic implications. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
This compound primarily activates K2P channels by targeting the extracellular C-type gate, which is crucial for the gating mechanism of these channels. The compound has been shown to increase channel currents in a reversible manner, indicating its potential for modulation in various physiological contexts.
Key Findings:
- Activation Potency : this compound demonstrates an EC50 value of approximately 9.7 µM in mammalian HEK-293T cells and 36.3 µM in Xenopus oocytes, indicating its effectiveness across different cellular environments .
- Rapid Action : The activation occurs swiftly, with a half-maximal activation time of about 4.1 seconds .
Comparative Activity Across K2P Channels
This compound exhibits selective activation across several K2P channels, including TREK-2 (K2P10.1) and TRAAK (K2P4.1), while showing no significant effects on more distantly related K2P channels.
Table 1: Summary of this compound Activation Potency Across K2P Channels
Channel | EC50 (µM) | Emax |
---|---|---|
TREK-1 | 9.7 ± 1.2 | 11.4 ± 1.1 |
TREK-2 | 30.2 ± 1.4 | Not reported |
TRAAK | Not reported | Not reported |
Study Overview
A high-throughput functional screening campaign identified this compound among other small molecules for its ability to modulate K2P channels effectively. The screening involved over 106,000 compounds, highlighting this compound's specificity and potency .
Case Study: Physiological Implications
In a physiological context, the activation of K2P channels by this compound could have implications in various conditions such as pain modulation, cardiac function, and neuroprotection. For instance:
- Pain Modulation : By activating TREK channels in sensory neurons, this compound may enhance analgesic pathways.
- Cardiac Function : Modulation of cardiac K2P channels could influence heart rate and rhythm stability.
Additional Research Findings
Further investigations into the biophysical properties of this compound revealed that it does not induce significant changes in other ion channel activities, underscoring its selectivity for K2P channels. This specificity is crucial for minimizing off-target effects in therapeutic applications.
Table 2: Biophysical Properties of this compound
Property | Value |
---|---|
Activation Time | 4.1 ± 0.5 seconds |
Reversibility | Yes |
Selectivity | High |
Q & A
Basic Research Questions
Q. What is the mechanistic basis for ML67-33's selectivity toward K2P channels, particularly TREK-1, TREK-2, and TRAAK?
this compound stabilizes the conductive state of the selectivity filter in K2P channels, a mechanism shared by negatively charged activators (NCAs) like BL-1248. Its selectivity arises from interactions with residues in the extracellular domain and transmembrane helices (e.g., P1 and TM4 in TREK-1), which are critical for gating . Functional assays in HEK293 cells show EC50 values of 9.7 µM (cellular) versus 36.3 µM (cell-free), suggesting membrane-dependent activation pathways .
Q. How should researchers design dose-response experiments for this compound to account for its differential EC50 values across experimental systems?
Due to variability in EC50 values (e.g., 9.7 µM in HEK293 cells vs. 21.8–49.4 µM in mutant channels), dose-response curves should span a broad concentration range (1–100 µM). Include controls for cell-type specificity (e.g., HEK293 vs. neuronal models) and validate channel expression via electrophysiology or Western blotting .
Q. What are the optimal conditions for storing and reconstituting this compound to ensure experimental reproducibility?
this compound should be stored as a powder at -20°C (stable for 3 years) or in solvent at -80°C (1-year stability). Reconstitute in DMSO to avoid hydrolysis, and perform fresh dilutions for each experiment to mitigate solvent-induced artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s activation efficacy across homologous K2P channels (e.g., TALK-1 vs. TALK-2)?
Structural and functional studies reveal that TALK-2 exhibits 110-fold current activation with this compound, while TALK-1 shows only 30-fold activation. To address this, employ chimeric channel constructs and site-directed mutagenesis to identify critical residues (e.g., selectivity filter or cap domains) that confer differential sensitivity .
Q. What methodologies are recommended for studying this compound’s effects on mechanosensitivity in native tissues (e.g., trabecular meshwork or nodose ganglia)?
Use impedance-based assays to quantify monolayer permeability changes in response to this compound (e.g., 30-min exposure reduces impedance by 19% at 100 µM in trabecular meshwork cells) . For neuronal studies, combine patch-clamp electrophysiology with mechanical stimulation (e.g., pressure application) to isolate TREK-mediated currents .
Q. How can this compound be utilized to dissect the role of TREK channels in migraine pathophysiology?
In vitro models of trigeminal ganglia neurons treated with this compound (10–50 µM) show reduced excitability via TREK-1/TRAAK activation. Pair this with calcium imaging to link channel activity to nociceptive signaling. Validate specificity using TREK knockout models or pharmacological inhibitors like spadin .
Q. What strategies mitigate off-target effects when using this compound in complex physiological systems?
Co-apply selective K2P inhibitors (e.g., fluoxetine for TREK-1) to isolate this compound’s effects. Use low concentrations (≤30 µM) and short exposure times (<1 hour) to minimize hERG channel cross-reactivity, as observed in NS3623 and A-935142 studies .
Q. Methodological Considerations
- Data Analysis : Normalize currents to basal K+ conductance and account for voltage-dependent effects (e.g., this compound’s response at -30 mV vs. +60 mV) .
- Validation : Confirm channel identity via CRISPR/Cas9 editing or siRNA knockdown in heterologous systems .
- Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols, EC50 calculations, and raw data deposition .
Eigenschaften
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.